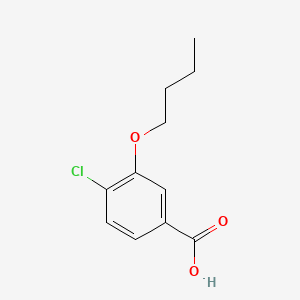

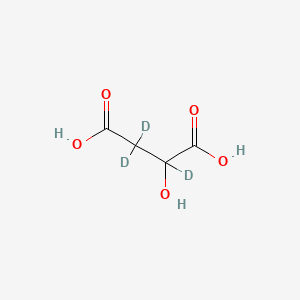

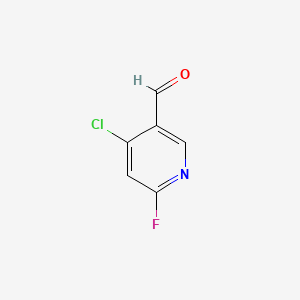

![molecular formula C12H12BNO3 B581205 [4-(4-Aminophenoxy)phenyl]boronic acid CAS No. 1029438-85-4](/img/structure/B581205.png)

[4-(4-Aminophenoxy)phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(4-Aminophenoxy)phenyl]boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Synthesis Analysis

The synthesis of boronic acids has been well studied. For example, the reaction of 4-bromoaniline with diphenyl ketone, followed by metalation reaction of protected 4-bromoaniline with lithium trialkylmagnesiate under mild conditions, can be used to prepare boronic acids . Another method involves the use of 4-Bromodiphenyl ether, which is dissolved in anhydrous THF under nitrogen protection. The solution is cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C, and after stirring for 1 h, triisopropyl borate is added dropwise .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H12BNO3 . The molecular weight is 229.04 g/mol . The InChI code is 1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling and Stille coupling reactions . They can also undergo electrophilic trapping of arylmetal intermediates with borates .

Physical And Chemical Properties Analysis

Boronic acids are typically non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . They are easily synthesized, water-soluble, biocompatible . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis :

- Boronic acids, including derivatives similar to [4-(4-Aminophenoxy)phenyl]boronic acid, have been extensively studied for their role as synthetic intermediates and building blocks in various chemical reactions. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. For instance, [4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl]boronic acid and its derivatives demonstrate the multifunctionality of boronic acids in organic synthesis and their structural diversity (R. Zhang et al., 2017).

Development of Novel Compounds and Materials :

- Boronic acids are key in the synthesis of novel compounds, such as boronic esters. These esters, derived from interactions with phthalonitrile groups, exhibit high stability due to their unique structural properties, which include coordinative B–N and covalent B–O bonds (Ş. Özçelik & A. Gül, 2012).

Pharmaceutical and Biological Applications :

- In the pharmaceutical realm, phenylboronic-acid-modified nanoparticles have garnered attention. These nanoparticles, including those functionalized with para-substituted phenylboronic acid moieties, are being explored as potential antiviral inhibitors, specifically against the Hepatitis C virus, demonstrating the applicability of boronic acid derivatives in medicinal chemistry (M. Khanal et al., 2013).

Chemical Sensing and Detection :

- Boronic acid derivatives are also pivotal in the development of chemical sensors. For example, ortho-Hydroxymethyl phenylboronic acid and related compounds have shown significant potential in complexing with glycopyranosides under physiologically relevant conditions. This property makes them suitable for designing receptors and sensors for the selective recognition of cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).

Catalysis and Chemical Transformations :

- Boronic acids are used as catalysts in various chemical reactions. For instance, V2O5@TiO2 catalyzed the transformation of boronic acids to phenols, showcasing the role of boronic acids in eco-friendly oxidation processes (Rahul Upadhyay et al., 2021).

Optical and Electronic Applications :

- The modulation of optical properties in materials like carbon nanotubes through the attachment of phenyl boronic acids is another area of research. This demonstrates the potential of boronic acids in material science, particularly in the development of nanomaterials with specific optical properties (B. Mu et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The action of this compound results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .

Direcciones Futuras

Boronic acids have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[4-(4-aminophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYDRVLROUIMPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

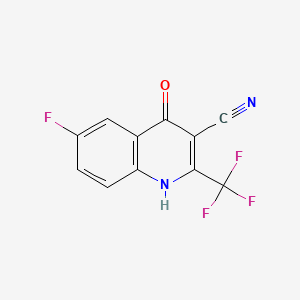

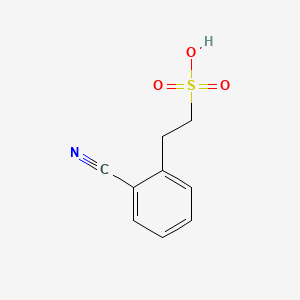

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

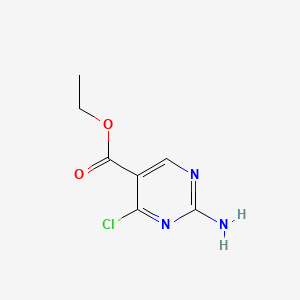

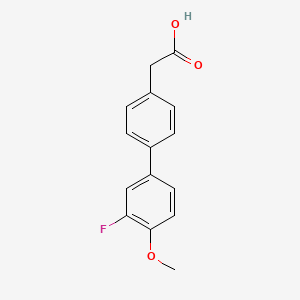

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

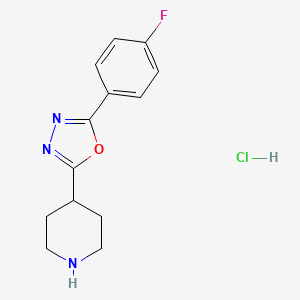

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)